![molecular formula C24H20N2O4 B303148 4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MBP or methyl 4-{[4-(5-methyl-2-oxo-1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzoate. It is a synthetic molecule that has been developed for use in laboratory experiments to study various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of MBP involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and other interactions between the molecule and the enzyme.
Biochemical and Physiological Effects:
MBP has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These include increased levels of neurotransmitters in the brain, improved memory and learning, and reduced inflammation. MBP has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MBP in laboratory experiments is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting others. However, one limitation of using MBP is its potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are several future directions for research involving MBP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is its use as a tool to study the role of cholinergic neurotransmission in various biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of MBP and its potential applications in medicine and research.
Synthesemethoden
The synthesis of MBP involves several steps, including the reaction of 5-methyl-2-aminobenzoxazole with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 4-aminobenzoic acid. The resulting intermediate is then reacted with propionic anhydride to yield the final product, MBP.
Wissenschaftliche Forschungsanwendungen
MBP has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Eigenschaften
Produktname |
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate |
|---|---|
Molekularformel |
C24H20N2O4 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
[4-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] propanoate |
InChI |
InChI=1S/C24H20N2O4/c1-3-22(27)29-19-11-7-16(8-12-19)23(28)25-18-9-5-17(6-10-18)24-26-20-14-15(2)4-13-21(20)30-24/h4-14H,3H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
BTIDZECPVSWCEI-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
Kanonische SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
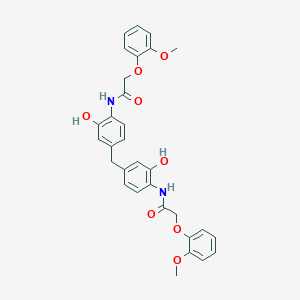
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)
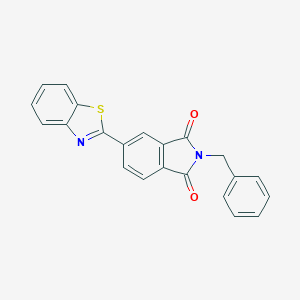
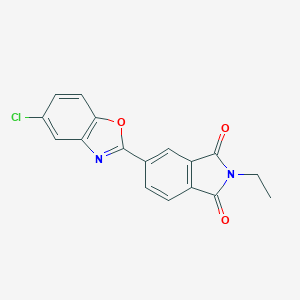
![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)
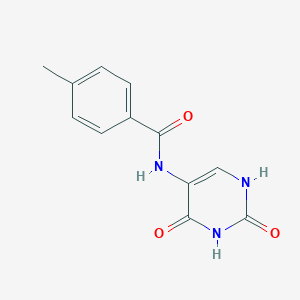
![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
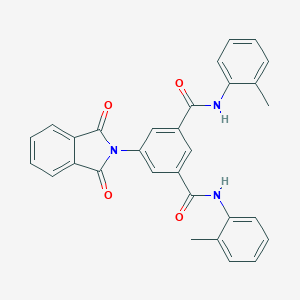
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)